molecular formula C14H12BrNO5S B15108606 7-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15108606
M. Wt: 386.22 g/mol
InChI Key: PNISFWIOSHESDA-UHFFFAOYSA-N
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Description

“7-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom at the 7th position of the chromene ring.

    Amidation: Formation of the carboxamide group through the reaction of a carboxylic acid derivative with an amine.

    Sulfoxidation: Oxidation of the tetrahydrothiophene ring to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions could potentially target the carbonyl groups in the chromene ring.

    Substitution: The bromine atom at the 7th position may be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under mild heating conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, chromene derivatives are often studied for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound might exhibit similar activities and could be investigated for its effects on various biological pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential molecular targets might include enzymes involved in oxidative stress, signaling pathways, or DNA interactions. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4H-chromen-4-one: A simpler chromene derivative with a bromine atom at the 7th position.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide: A similar compound lacking the bromine atom.

Uniqueness

The presence of both the bromine atom and the sulfone group in “7-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide” makes it unique. These functional groups could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H12BrNO5S

Molecular Weight

386.22 g/mol

IUPAC Name

7-bromo-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H12BrNO5S/c15-8-1-2-10-11(17)6-13(21-12(10)5-8)14(18)16-9-3-4-22(19,20)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)

InChI Key

PNISFWIOSHESDA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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